![molecular formula C20H24NO2+ B12320243 (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylnuciferine is an alkaloid derived from the lotus plant, specifically from the lotus plumule. It is a naturally occurring compound with a molecular formula of C20H24NO2+ and a molecular weight of 310.42 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylnuciferine can be synthesized through chemical methods. One common synthetic route involves the reaction of methyl bromide with N-methyl grass amine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Methylnuciferine often involves large-scale chemical synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: N-Methylnuciferine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylnuciferine oxide, while reduction could produce a reduced form of the compound with altered functional groups.
Scientific Research Applications
N-Methylnuciferine has a wide range of scientific research applications:
Mechanism of Action
N-Methylnuciferine exerts its effects through several molecular targets and pathways. It has been reported to act as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT2B) and as an inverse agonist at the 5-HT7 receptor . Additionally, it functions as a partial agonist at dopamine receptors (D2, D5, and 5-HT6) and an agonist at the 5-HT1A and D4 receptors . These interactions contribute to its diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
N-Nornuciferine: Another related alkaloid, N-Nornuciferine, exhibits similar pharmacological properties but has distinct pharmacokinetic profiles.
Uniqueness
N-Methylnuciferine is unique due to its specific molecular interactions and the range of biological activities it exhibits. Its ability to act on multiple receptor types and pathways makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24NO2+ |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1 |
InChI Key |
NJSAZXBJMATEKS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
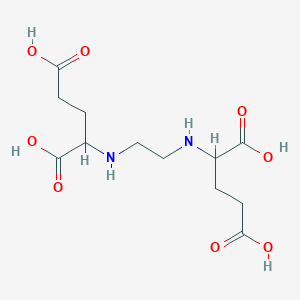
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
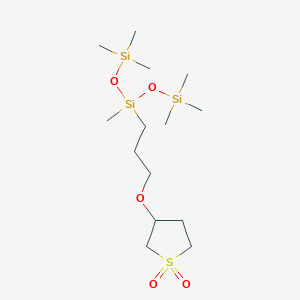
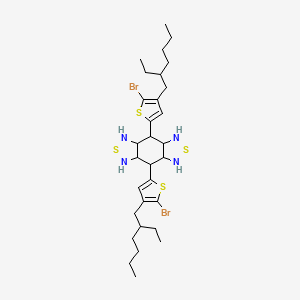
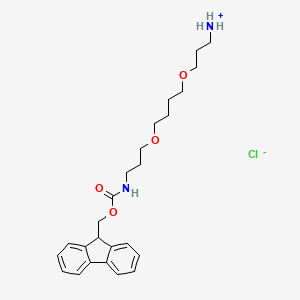
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
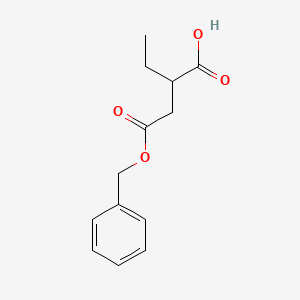

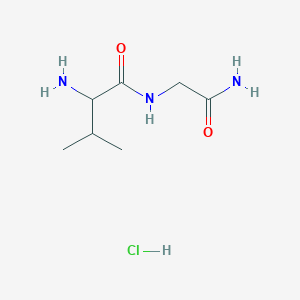
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

